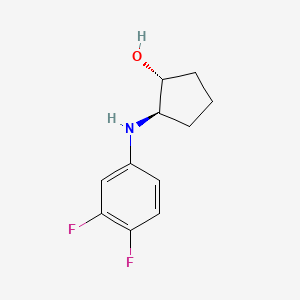
(Z)-Ethyl 3-cyano-2-hydroxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Ethyl 3-cyano-2-hydroxyacrylate is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-cyano-2-hydroxyacrylate typically involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: (Z)-Ethyl 3-cyano-2-hydroxyacrylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyano-2-oxoacrylate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of ethyl 3-amino-2-hydroxyacrylate.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Ethyl 3-cyano-2-oxoacrylate
Reduction: Ethyl 3-amino-2-hydroxyacrylate
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(Z)-Ethyl 3-cyano-2-hydroxyacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (Z)-Ethyl 3-cyano-2-hydroxyacrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
- 3-Cyano-2-hydroxy-4-methoxypyridine
- 3-Cyano-2-hydroxy-4,6-dimethylpyridine
- 3-Cyano-2-phenylpropanoic acid
Comparison: (Z)-Ethyl 3-cyano-2-hydroxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, influencing its solubility and bioavailability. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC名 |
ethyl (Z)-3-cyano-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h3,8H,2H2,1H3/b5-3- |
InChIキー |
XHJJYDFHJMQSDB-HYXAFXHYSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C#N)/O |
正規SMILES |
CCOC(=O)C(=CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)

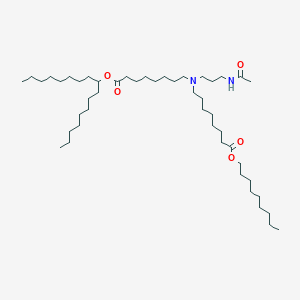
![6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351995.png)
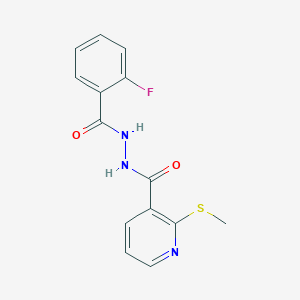
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)
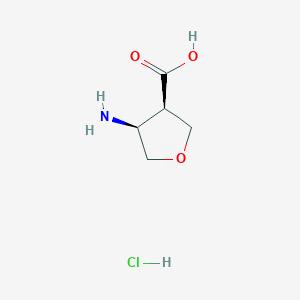


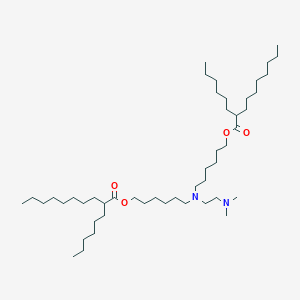
![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)
![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)

